molecular formula C8H7Cl6N3S B14702117 s-Triazine, 2-(isopropylthio)-4,6-bis(trichloromethyl)-

s-Triazine, 2-(isopropylthio)-4,6-bis(trichloromethyl)-

Cat. No.: B14702117
M. Wt: 389.9 g/mol
InChI Key: PSQFIKBUPWHRJE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

s-Triazine, 2-(isopropylthio)-4,6-bis(trichloromethyl)- is a derivative of s-triazine, a six-membered heterocyclic aromatic ring containing three nitrogen atoms. This compound is known for its unique chemical structure and properties, making it valuable in various scientific and industrial applications.

Preparation Methods

Chemical Reactions Analysis

s-Triazine, 2-(isopropylthio)-4,6-bis(trichloromethyl)- undergoes various chemical reactions, including:

Common reagents used in these reactions include hydrogen peroxide for oxidation, lithium aluminum hydride for reduction, and various nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

s-Triazine, 2-(isopropylthio)-4,6-bis(trichloromethyl)- has a wide range of scientific research applications:

Comparison with Similar Compounds

s-Triazine, 2-(isopropylthio)-4,6-bis(trichloromethyl)- can be compared with other s-triazine derivatives such as:

The uniqueness of s-Triazine, 2-(isopropylthio)-4,6-bis(trichloromethyl)- lies in its specific substituents, which confer distinct chemical reactivity and biological activity compared to other s-triazine derivatives.

Properties

Molecular Formula

C8H7Cl6N3S

Molecular Weight

389.9 g/mol

IUPAC Name

2-propan-2-ylsulfanyl-4,6-bis(trichloromethyl)-1,3,5-triazine

InChI

InChI=1S/C8H7Cl6N3S/c1-3(2)18-6-16-4(7(9,10)11)15-5(17-6)8(12,13)14/h3H,1-2H3

InChI Key

PSQFIKBUPWHRJE-UHFFFAOYSA-N

Canonical SMILES

CC(C)SC1=NC(=NC(=N1)C(Cl)(Cl)Cl)C(Cl)(Cl)Cl

Origin of Product

United States

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